5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 913613-82-8) is a 1,3,4-thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 3,5-dimethylphenoxyethyl group at position 5 and an amine group at position 2. Its molecular structure combines the electron-rich 3,5-dimethylphenoxy moiety with the heterocyclic thiadiazole system, which is known for diverse biological activities, including antimicrobial and antifungal properties . The compound is commercially available with 95% purity and is of interest in pharmaceutical and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
5-[2-(3,5-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-5-9(2)7-10(6-8)16-4-3-11-14-15-12(13)17-11/h5-7H,3-4H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJVQWRXZYLHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589693 | |
| Record name | 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-78-4 | |
| Record name | 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Thiadiazole Core
The thiadiazole ring is synthesized using diazoacetonitrile as a precursor, which reacts with hydrogen sulfide in the presence of a base or a salt of hydrogen sulfide. This step typically involves:
- Solvents: Methanol, ethanol, or methylene chloride.
- Temperature: Low temperatures (e.g., -3°C to 5°C) to stabilize intermediates.
- Catalysts: Triethylamine or sodium hydrosulfide.
Example Reaction :
$$
\text{Diazoacetonitrile} + \text{H}_2\text{S} \xrightarrow{\text{Base}} \text{Thiadiazole core}
$$
Step 2: Introduction of the Phenoxyethyl Group
The phenoxyethyl substituent is introduced via nucleophilic substitution reactions. This step requires:
- Reactants: A halogenated ethyl derivative (e.g., chloroethyl ether) and a dimethylphenol derivative.
- Catalyst: Potassium carbonate or sodium hydride to deprotonate the phenol group.
- Solvent: Acetonitrile or dimethylformamide (DMF).
Reaction Scheme :
$$
\text{Halogenated ethyl derivative} + \text{Dimethylphenol} \xrightarrow{\text{Base}} \text{Phenoxyethyl intermediate}
$$
Step 3: Amination
Amination involves introducing an amine group at position 2 of the thiadiazole ring. This step can be achieved via:
- Reactants: Ammonia gas or amine derivatives.
- Solvent: Polar aprotic solvents like DMSO.
- Reaction Conditions: Mild heating (~50–70°C) to avoid decomposition.
Reaction Scheme :
$$
\text{Thiadiazole derivative} + \text{Ammonia} \rightarrow \text{5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine}
$$
Yield: Moderate (~70–75%) due to side reactions.
One-Pot Synthesis
An alternative approach involves a one-pot synthesis where all reactants are combined in a single reaction vessel. This method simplifies the process and reduces purification steps but requires precise control over reaction conditions.
Key Features:
- Use of triphenylphosphine and acetylenic esters as reagents.
- Intermediate formation of zwitterions and phosphonium salts.
- Cyclization to form the final product.
Advantages:
- Fewer purification steps.
- High atom economy.
Disadvantages:
Optimization Parameters
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxyethyl moiety or the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Thiadiazoles: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
-
Anticancer Activity :
- Thiadiazole derivatives, including 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, have shown potential as anticancer agents. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms such as caspase activation and cytochrome C release .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various applications:
- Anti-apoptotic Study :
- Antitumor Activity :
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
- Structure: A bromophenyl group replaces the 3,5-dimethylphenoxyethyl substituent.
- Key Properties : Forms cocrystals with carboxylic acids (e.g., 3,5-dinitrobenzoic acid) via hydrogen bonding, influencing solubility and crystallinity .
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Structure : Features a methylsulfanyl benzylidene group at the amine position and a 3,5-dimethylphenyl group at position 3.
- Key Properties : Exhibits a planar molecular geometry stabilized by intramolecular C–H···N hydrogen bonds, which may enhance thermal stability. The methylsulfanyl group introduces sulfur-based hydrophobicity .
- Contrast: Unlike the target compound’s flexible ethylphenoxy chain, this derivative’s rigid benzylidene group may limit conformational adaptability in biological systems .
Benzimidazole-Thiadiazole Hybrids (e.g., Compound 5c)
- Structure : Combines a benzimidazole moiety with a 1,3,4-thiadiazole ring substituted with chlorophenyl or nitrophenyl groups.
- Biological Activity : Demonstrated antimicrobial properties due to synergistic effects between benzimidazole (DNA intercalation) and thiadiazole (enzyme inhibition) .
- Comparison: The target compound lacks the benzimidazole system but may exhibit comparable bioactivity through its dimethylphenoxy group, which could modulate membrane permeability .
1,3,4-Oxadiazole Derivatives
N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide
- Structure : Replaces the thiadiazole core with an oxadiazole ring and introduces a nitrobenzylidene group.
- Key Properties : The nitro group confers strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. Melting points (154–156°C) are lower than typical thiadiazoles, suggesting reduced thermal stability .
- Contrast : The oxadiazole ring’s lower electronegativity compared to thiadiazole may reduce hydrogen-bonding capacity and bioavailability .
Substituent-Driven Comparisons
Influence of Substituents on Physicochemical Properties
- Solubility: The ethylphenoxy chain may enhance lipophilicity compared to halogenated derivatives, impacting membrane permeability .
Biological Activity
5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
- Chemical Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
- CAS Number : 915920-78-4
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of thiadiazole derivatives are largely attributed to the presence of the thiadiazole ring and substituents that enhance their interaction with biological targets. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
Thiadiazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives with thiadiazole rings exhibit significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 42 μg/mL | |
| Aspergillus niger | 38 μg/mL |
Studies have shown that the presence of halogen or oxygenated substituents on the phenyl ring can enhance antibacterial activity against Gram-positive bacteria and antifungal activity against common fungal strains .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been investigated. Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the effects of a series of thiadiazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited significant growth inhibition in lung and breast cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Thiadiazoles have shown promise as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of thiadiazoles is often linked to their ability to interact with various enzymes and receptors within biological systems. The presence of the thiadiazole ring allows for hydrogen bonding and π-stacking interactions with target biomolecules.
Q & A
Basic: What are the standard synthetic routes for 5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclization or cyclocondensation reactions. A common approach involves:
- Cyclization with sodium hydroxide : Reacting thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the thiadiazole core (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) .
- Schiff base formation : Condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with aldehydes (e.g., 4-(methylsulfanyl)benzaldehyde) in toluene under reflux, followed by crystallization .
- Sonication-assisted synthesis : Ultrasound irradiation improves reaction efficiency by reducing reaction time and enhancing yields during intermediate steps .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H···N interactions) and planar molecular geometry .
- Spectroscopy :
- Thermal analysis : Determines melting points and stability (e.g., reported m.p. 408 K for derivatives) .
Advanced: How can ultrasound irradiation optimize the synthesis of this compound?
Methodological Answer:
Ultrasound enhances reaction kinetics via acoustic cavitation , which improves mass transfer and reduces energy barriers. For example:
- Stepwise sonication : Applying ultrasound during the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (precursor) reduces reaction time by 30–50% compared to conventional heating .
- Yield improvement : Sonication increases yields in benzyl halide coupling reactions by minimizing side products .
Advanced: How should researchers address contradictions in reported biological activities of thiadiazole derivatives?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituents) or assay conditions. A systematic approach includes:
- Structure-activity relationship (SAR) studies : Compare activities of derivatives with controlled modifications (e.g., methyl vs. chloro substituents) .
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols to minimize variability .
- Theoretical modeling : Apply DFT calculations to predict electronic effects (e.g., charge distribution on the thiadiazole ring) influencing bioactivity .
Advanced: What computational strategies are effective for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize molecular geometry and calculate vibrational frequencies to validate experimental IR/Raman data .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed antifungal or anticancer activities .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Hydrogen bonding analysis : Identify intramolecular (e.g., planar five-membered rings via C–H···N bonds) and intermolecular interactions (layer formation in crystals) .
- R.m.s. deviation metrics : Quantify planarity (e.g., 0.149 Å deviation in non-H atoms) to assess structural rigidity .
- Comparative studies : Overlay crystal structures of derivatives to evaluate substituent effects on packing .
Basic: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent selection : Use acetone or acetone/water mixtures for slow evaporation, yielding high-purity crystals suitable for X-ray studies .
- Temperature control : Cooling the reaction mixture to room temperature before filtration minimizes impurities .
Advanced: What strategies improve the scalability of its synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Continuous processing reduces batch variability and enhances throughput .
- Catalytic optimization : Replace stoichiometric reagents (e.g., H₂SO₄) with recyclable catalysts (e.g., Mn(II) for cyclization) .
- Process analytical technology (PAT) : Monitor reactions in real-time using inline spectroscopy to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
